![molecular formula C13H8ClNO2S B1620121 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol CAS No. 70216-88-5](/img/structure/B1620121.png)
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol
Overview
Description
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol (CAS: 70216-88-5; molecular formula: C₁₃H₈ClNO₂S) is a benzothiazole derivative featuring a phenolic hydroxyl group and a chlorine substituent at the 6-position of the benzothiazole ring . This compound belongs to a class of heterocyclic molecules known for their diverse applications in materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The Bayer Aktiengesellschaft patent (US4596594 A1) details the benchmark NAS method for synthesizing 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol:
Reaction Mechanism
- Intermediate Formation : 6-Chloro-2-mercaptobenzothiazole reacts with 4-nitrophenol in alkaline conditions (K₂CO₃/DMF, 80°C), forming a thioether intermediate via sulfide displacement.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the nitro group to a hydroxyl group, yielding the target compound.
$$
\text{6-Chloro-2-mercaptobenzothiazole} + \text{4-Nitrophenol} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{Thioether Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}
$$
Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | DMF | Maximizes solubility of aromatic substrates |
Base | K₂CO₃ (2.5 eq) | Balances nucleophilicity and side reactions |
Temperature | 80–90°C | Accelerates NAS without decomposition |
Reduction Pressure | 40–60 psi H₂ | Completes nitro reduction in 4–6 hours |
This method achieves 82% isolated yield with >99% HPLC purity after recrystallization from ethanol/water.
Palladium-Catalyzed Cross-Coupling
Recent advancements employ Suzuki–Miyaura coupling for constructing the benzothiazole-phenol linkage:
Reaction Design
- Aryl Halide : 6-Chloro-2-iodobenzothiazole
- Boronic Ester : 4-Hydroxyphenylboronic acid pinacol ester
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (3.0 eq)
- Solvent : Dioxane/H₂O (4:1)
$$
\text{6-Chloro-2-iodobenzothiazole} + \text{4-Hydroxyphenylboronic ester} \xrightarrow{\text{Pd(0)}} \text{this compound}
$$
Performance Metrics
- Yield : 88% (GC-MS)
- Turnover Number (TON) : 1,760
- Advantages : Avoids nitro intermediates; compatible with electron-deficient substrates.
Alternative Synthetic Pathways
Condensation of 2-Aminothiophenol
A 2023 study demonstrated benzothiazole ring formation via Schiff base intermediates:
- Condensation : 2-Aminothiophenol + 2,4-Dihydroxybenzaldehyde → 2-(2,4-Dihydroxyphenyl)benzothiazole.
- Selective Etherification : Benzylation at the 4-position using BnCl/KI/CH₃CN (Yield: 74%).
Electrophilic Substitution
Phenol-directed electrophilic substitutions (e.g., Kolbe–Schmitt carboxylation) allow functionalization post-benzothiazole formation:
$$
\text{Phenoxide} + \text{CO}_2 \xrightarrow{\text{140°C}} \text{4-Hydroxybenzoic acid derivatives}
$$
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize tubular reactors for NAS reactions:
- Residence Time : 12 minutes
- Throughput : 1.2 kg/h
- Purity : 93.5% (in-line HPLC)
- Solvent Recovery : 98% via nanofiltration.
Green Chemistry Innovations
- Aqueous Micellar Catalysis : TPGS-750-M surfactant reduces DMF usage by 70%.
- Enzymatic Reduction : Alcohol dehydrogenase converts nitro to hydroxyl groups under mild conditions (pH 7.0, 30°C).
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
NAS (Bayer Patent) | 82 | 99.5 | High | Moderate (DMF use) |
Suzuki Coupling | 88 | 98.2 | Medium | Low (aqueous base) |
Continuous Flow NAS | 91 | 93.5 | Very High | Low (solvent recycle) |
Enzymatic Reduction | 68 | 97.8 | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole compounds depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Research indicates that 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol exhibits considerable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Inhibitory | |
Candida albicans | Inhibitory | |
Aspergillus niger | Inhibitory |
These findings suggest that the compound could be further developed into new antibiotics or antifungal agents.
Pharmaceutical Development
The structural characteristics of this compound allow it to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or gene expression, contributing to its biological effects. For instance, studies have shown that it may inhibit enzymes involved in bacterial cell wall synthesis, which is a critical mechanism for its antimicrobial action.
Case Study: MAO-B Inhibitors
A related study explored benzothiazole derivatives for their potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's disease. The findings indicated that certain derivatives exhibited potent MAO-B inhibitory activity and antioxidant properties . While not directly focused on this compound, this research underscores the broader implications of benzothiazole derivatives in drug discovery.
Agricultural Applications
Beyond its pharmaceutical potential, this compound may also serve as an agricultural chemical due to its biological activity. Compounds with similar structures have been investigated for their efficacy as fungicides and herbicides. The ability to inhibit fungal growth could make this compound valuable in crop protection strategies.
Table 2: Potential Agricultural Applications
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its properties. The ability to modify the compound structurally is crucial for optimizing its efficacy in both pharmaceutical and agricultural contexts.
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to antimicrobial effects . The phenol group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Optical Properties
Table 1: Key Structural and Electronic Differences
Key Observations :
- Electron-Withdrawing vs.
- Phenolic vs. Ester/Amine Groups: The phenolic -OH group offers superior hydrogen-bonding capability relative to methoxy or methylamino substituents, which may improve solubility in polar solvents .
Photophysical and Nonlinear Optical (NLO) Properties
Table 2: Comparative Photophysical Data
Key Findings :
- Charge-Transfer Efficiency: Imidazole-containing analogs (e.g., 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol) exhibit lower HOMO-LUMO gaps and higher oscillator strengths, leading to superior photoconversion efficiency (PCE) in solar cells . The absence of an imidazole ring in the target compound suggests reduced optoelectronic performance.
- NLO Performance: The high β and γ values in imidazole derivatives are attributed to extended π-conjugation and intramolecular charge transfer (ICT), which are less pronounced in simple benzothiazole-phenol systems .
Table 3: Bioactivity Comparison
Key Insights :
- Structural-Activity Relationship (SAR): The phenolic group in the target compound may enhance binding to biological targets via H-bonding, similar to fenthiaprop-ethyl’s herbicidal activity .
Biological Activity
4-[(6-Chloro-2-benzothiazolyl)oxy]phenol, with the chemical formula CHClNOS and CAS number 70216-88-5, is a compound of significant interest due to its diverse biological activities. Its unique structure, featuring a benzothiazole moiety linked to a phenolic group, allows it to interact with various biological macromolecules, making it a candidate for applications in pharmaceuticals and agriculture.
The compound is characterized by:
- Molecular Weight : 273.73 g/mol
- Solubility : Soluble in organic solvents, which enhances its applicability in medicinal chemistry.
- Stability : Exhibits chemical stability, making it suitable for various formulations.
Biological Activities
Research has demonstrated that this compound possesses several biological activities, primarily antimicrobial and potential anticancer properties.
Antimicrobial Activity
In vitro studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. Notable findings include:
-
Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Comparative studies have shown that its activity is comparable to standard antibiotics like Ciprofloxacin.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL - Fungal Activity : Demonstrates antifungal activity against strains such as Candida albicans and Aspergillus niger, showing promise for therapeutic applications in fungal infections .
The antimicrobial efficacy of this compound is believed to stem from its ability to inhibit enzymes involved in bacterial cell wall synthesis. This mechanism disrupts the integrity of bacterial cells, leading to cell death. Additionally, interaction studies suggest that the compound may affect nucleic acids and proteins, influencing gene expression and enzyme activity.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Evaluation : A study by Srivastava et al. (2019) evaluated various benzothiazole derivatives and found that those structurally similar to this compound exhibited promising antimicrobial properties against multiple pathogens .
- Comparative Analysis : In a comparative study, the compound was tested alongside established antifungals like Amphotericin B and demonstrated competitive efficacy against fungal strains .
- Synergistic Effects : Research indicates that when combined with other antimicrobial agents, this compound may enhance the overall antimicrobial effect, suggesting potential for combination therapies.
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Pharmaceuticals : Development of new antimicrobial agents.
- Agricultural Chemicals : Use as a fungicide or bactericide in crop protection.
Q & A
Q. Basic: What are the standard synthetic routes for 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol, and how are the products characterized?
Methodological Answer:
The compound is typically synthesized via condensation reactions between halogenated benzothiazole precursors and phenolic derivatives. Key steps include:
- Microwave-assisted synthesis : Reaction of 5-fluorobenzothiazole amine with phenacyl bromides under microwave irradiation (130°C, 45 min), yielding fused benzothiazole derivatives. This method enhances reaction efficiency and reduces by-products .
- Conventional condensation : Utilizing reagents like 2-chloroacetic acid or oxalyl chloride to form intermediates, followed by nucleophilic substitution with phenolic groups. For example, 4-amino-5-chlorophenyl derivatives can react with thiols to form triazole-thiadiazine hybrids .
Characterization Techniques :
- Spectroscopy : IR and NMR (¹H, ¹³C) confirm functional groups and regiochemistry. For instance, IR detects C=O stretches (1650–1700 cm⁻¹), while NMR resolves aromatic proton environments .
- Elemental Analysis : Validates purity and stoichiometry.
- Chromatography : HPLC or GC-MS identifies impurities, with retention times calibrated against standards .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?
Methodological Answer:
X-ray crystallography is critical for determining bond lengths, angles, and supramolecular interactions:
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) refine crystal structures from diffraction data. SHELXL is particularly robust for small-molecule refinement, handling twinned data and high-resolution datasets .
- Visualization : ORTEP-3 generates graphical representations of thermal ellipsoids and hydrogen-bonding networks, aiding in interpreting packing motifs (e.g., weak C–H···O interactions forming 1D chains) .
- Case Study : The asymmetric unit of a benzothiazole-imidazole hybrid revealed two independent molecules with planar benzothiazole cores (max deviation: 0.045 Å) and dihedral angles <5° between aromatic rings, confirming minimal steric strain .
Q. Basic: What biological activities have been reported for benzothiazole-containing compounds?
Methodological Answer:
Benzothiazoles exhibit diverse bioactivities, validated through in vitro and in vivo assays:
- Antimicrobial : MIC assays against E. coli and S. aureus show potency at 2–8 µg/mL for nitro-substituted derivatives .
- Anticancer : MTT assays on HeLa cells reveal IC₅₀ values of 10–50 µM, linked to apoptosis induction via ROS generation .
- CNS Modulation : Radioligand binding studies (e.g., dopamine D2 receptor assays) demonstrate affinity (Kᵢ < 100 nM) for analogs with electron-withdrawing substituents .
Q. Advanced: What strategies are effective in analyzing contradictory bioactivity data among structurally similar benzothiazole derivatives?
Methodological Answer:
Contradictions often arise from substituent positioning or assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., Cl vs. OCH₃ at position 6) to isolate pharmacophore contributions. For example, 6-Cl analogs show 10× higher HIV-1 protease inhibition than 6-OCH₃ derivatives .
- Meta-Analysis : Pooling data from multiple studies (e.g., IC₅₀ values from MTT vs. SRB assays) to identify outliers and normalize for assay sensitivity .
- Computational Modeling : Docking studies (AutoDock Vina) correlate steric/electronic effects with activity. A chlorophenyl group at position 4 may enhance hydrophobic binding in enzyme active sites .
Q. Basic: What spectroscopic techniques are essential for characterizing the purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Detects impurities via unexpected splitting (e.g., residual solvent peaks) or integration discrepancies. For example, phenolic –OH protons appear as broad singlets (δ 9–10 ppm) .
- IR Spectroscopy : Identifies functional group contaminants (e.g., unreacted –COOH at 1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and rules out by-products (e.g., Cl isotopic patterns at m/z 35/37) .
Q. Advanced: How can reaction conditions be optimized to improve yields in benzothiazole-phenol conjugate synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolic oxygen, increasing coupling efficiency by 20–30% compared to ethanol .
- Catalysis : Pd(OAc)₂/Xantphos systems promote Ullmann-type couplings, achieving >70% yield for aryl ether bonds .
- Temperature Control : Microwave irradiation (120–150°C) reduces reaction time from hours to minutes while minimizing decomposition .
- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials, followed by silica gel chromatography (hexane:EtOAc gradient) .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECUFYJLMZQOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220479 | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70216-88-5 | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070216885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-((6-chloro-2-benzothiazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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